molecular formula C19H17N5O2 B7484410 2-N,5-N-bis(pyridin-2-ylmethyl)pyridine-2,5-dicarboxamide

2-N,5-N-bis(pyridin-2-ylmethyl)pyridine-2,5-dicarboxamide

Cat. No.: B7484410
M. Wt: 347.4 g/mol
InChI Key: NXFAFMXTLOAYFB-UHFFFAOYSA-N
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Description

2-N,5-N-bis(pyridin-2-ylmethyl)pyridine-2,5-dicarboxamide is a complex organic compound featuring a pyridine backbone with two pyridin-2-ylmethyl groups attached to the nitrogen atoms at positions 2 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N,5-N-bis(pyridin-2-ylmethyl)pyridine-2,5-dicarboxamide typically involves the reaction of pyridine-2,5-dicarboxylic acid with pyridin-2-ylmethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-N,5-N-bis(pyridin-2-ylmethyl)pyridine-2,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine rings can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-N,5-N-bis(pyridin-2-ylmethyl)pyridine-2,5-dicarboxamide involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine rings. This coordination can influence the electronic properties of the metal center, thereby affecting its reactivity and catalytic activity. The compound can also form hydrogen bonds and π-π interactions, contributing to its stability and functionality in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-N,5-N-bis(pyridin-2-ylmethyl)pyridine-2,5-dicarboxamide is unique due to its specific substitution pattern and the presence of two amide groups, which enhance its ability to form stable coordination complexes and participate in various chemical reactions. This makes it a versatile compound for applications in coordination chemistry, materials science, and biological studies.

Properties

IUPAC Name

2-N,5-N-bis(pyridin-2-ylmethyl)pyridine-2,5-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c25-18(23-12-15-5-1-3-9-20-15)14-7-8-17(22-11-14)19(26)24-13-16-6-2-4-10-21-16/h1-11H,12-13H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFAFMXTLOAYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CN=C(C=C2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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